Product packaging for Bicarbonate water(Cat. No.:CAS No. 50887-66-6)

Bicarbonate water

Cat. No.: B8481528
CAS No.: 50887-66-6
M. Wt: 80.04 g/mol
InChI Key: JYYOBHFYCIDXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicarbonate water is an aqueous solution containing bicarbonate ions (HCO₃⁻), a key component of the physiological pH buffering system. In research settings, it is valued for its role in maintaining acid-base homeostasis. Studies have explored its use in investigating disorders related to metabolic acidosis, a condition where the blood becomes too acidic. By administering bicarbonate, researchers can study the reversal of clinical manifestations of acidosis, as it increases plasma bicarbonate, buffers excess hydrogen ions, and raises blood pH . Beyond systemic acid-base balance, this compound is relevant for gastrointestinal and renal research. It is used in models of digestive function, where it can help neutralize acidic chyme in the duodenum . Furthermore, research into nephrolithiasis has shown that bicarbonate-rich water can increase urine pH and profoundly reduce net acid excretion, which is associated with a lowered risk of calcium oxalate stone formation . The mechanism of action is primarily based on its buffering capacity. In aqueous environments, bicarbonate ions consume hydrogen ions (H⁺) to form carbonic acid (H₂CO₃), which quickly decomposes to water and carbon dioxide (CO₂) . This reaction allows bicarbonate to effectively neutralize acids and resist pH changes in biological systems. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O4 B8481528 Bicarbonate water CAS No. 50887-66-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50887-66-6

Molecular Formula

CH4O4

Molecular Weight

80.04 g/mol

IUPAC Name

carbonic acid;hydrate

InChI

InChI=1S/CH2O3.H2O/c2-1(3)4;/h(H2,2,3,4);1H2

InChI Key

JYYOBHFYCIDXHH-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)O.O

Origin of Product

United States

Hydrogeochemical Genesis and Evolution of Bicarbonate Water Systems

Natural Occurrence and Distribution Patterns of Bicarbonate Water

Bicarbonate is a predominant anion in many of the world's groundwater systems. Its concentration and the resulting hydrochemical facies—a term used to describe the diagnostic chemical character of a water body—exhibit distinct patterns on both global and regional scales. geoscienceworld.orgusgs.gov

Globally, bicarbonate-rich waters are widespread, often characterizing fresh groundwater systems. The distribution of these waters is not uniform and is influenced by factors such as climate, geology, and topography. In many regions, the dominant hydrochemical facies transition as groundwater flows from recharge to discharge areas.

For instance, in the Northern Atlantic Coastal Plain of the United States, the calcium-magnesium bicarbonate facies is prevalent in shallow groundwater zones, typically at depths of less than 200 feet. geoscienceworld.orgusgs.govusgs.gov This facies is often found in upgradient areas near recharge zones. usgs.gov As the water moves to deeper parts of the aquifer system, the hydrochemical signature often evolves, with sodium and chloride becoming more dominant. geoscienceworld.orgusgs.gov Similarly, in the Gaza Strip, Ca-Mg-HCO3 facies are characteristic of the northern and western regions, influenced by factors like sand dunes and rainfall. tandfonline.com

In a study of the Yisr River Catchment in Ethiopia, Na-HCO3 was identified as the most prevalent water type, alongside Ca-Na-HCO3 and other facies. researchgate.net This highlights the regional variability in the cationic pairing with bicarbonate, which can be influenced by local geology and processes like ion exchange. researchgate.net

Within specific geological basins, the spatial distribution of this compound types can be highly variable. This variability is a response to the interplay of lithology, groundwater flow patterns, and residence time. geoscienceworld.orgusgs.gov

In sedimentary basins, different hydrochemical facies can develop over short distances. researchgate.net For example, in the Aquitaine Basin in France, waters in the Eocene sands are predominantly of the calcium bicarbonate type, but transition to sodium chloride and then sodium bicarbonate types eastward, reflecting changes in the basin's geology from silicates to carbonates and evaporites. researchgate.net The Chahannur Basin in China also demonstrates this, with bicarbonate-type water mainly in the groundwater recharge and runoff areas in the north and south, while chloride and sulfate (B86663) types are found in the central and northeastern discharge areas. mdpi.com

The type of aquifer also plays a significant role. In Victoria, Australia, high concentrations of bicarbonate are found in various geological systems, including fluviatile and alluvial aquifers and extensive coastal sedimentary basins. researchgate.net Fractured rock aquifers can also host distinct this compound types. A study in a fractured schist watershed in Maine identified Ca-HCO3 and Na-HCO3 water types, with the former representing recharge water and the latter being more evolved water resulting from mineral dissolution and cation exchange. clu-in.org

The following table illustrates the dominant this compound types found in various geological basins:

Geological Basin/RegionDominant this compound TypesAssociated Geological Formations
Northern Atlantic Coastal Plain, USA Ca-Mg-HCO3Shallow sedimentary aquifers geoscienceworld.orgusgs.govusgs.gov
Aquitaine Basin, France Ca-HCO3, Na-HCO3Eocene sands, carbonates, evaporites researchgate.net
Chahannur Basin, China HCO3-Ca·MgRecharge and runoff areas mdpi.com
Victoria, Australia High Bicarbonate GroundwaterFluviatile and alluvial aquifers, coastal sedimentary basins researchgate.net
Fractured Schist Watershed, Maine, USA Ca-HCO3, Na-HCO3Fractured bedrock clu-in.org
Yisr River Catchment, Ethiopia Na-HCO3, Ca-Na-HCO3Siliciclastic aquifers researchgate.net
Gaza Strip Ca-Mg-HCO3Unconfined coastal aquifer tandfonline.com

Fundamental Geochemical Processes Governing this compound Formation

The concentration of bicarbonate in groundwater is primarily the result of chemical weathering and dissolution reactions involving minerals within the aquifer matrix. The interaction of carbon dioxide-charged water with these minerals is the fundamental driver of bicarbonate generation.

The dissolution of silicate (B1173343) and carbonate minerals are the two principal pathways for the introduction of bicarbonate ions into groundwater.

The weathering of silicate minerals, though a slower process compared to carbonate dissolution, is a significant source of bicarbonate, particularly in crystalline bedrock and siliciclastic aquifers. This process involves the reaction of carbonic acid (formed from the dissolution of CO2 in water) with silicate minerals.

For example, the weathering of plagioclase feldspar, a common silicate mineral, can release calcium or sodium ions and generate bicarbonate. The formation of Na-HCO3 water types, as observed in a fractured schist watershed in Maine and the Yisr River Catchment in Ethiopia, is often attributed to the dissolution of silicate minerals like plagioclase, coupled with cation exchange processes. researchgate.netclu-in.org In the Egbako aquifer in Nigeria, silicate weathering was identified as a dominant process leading to the formation of Ca-HCO3 and Na-HCO3 water types. scielo.br Research in the Hodna Plain of Algeria also points to silicate weathering, alongside other processes, as a key factor in the evolution of groundwater chemistry. iieta.org

The dissolution of carbonate minerals, such as calcite (CaCO3) and dolomite (B100054) (CaMg(CO3)2), is a major and often rapid source of bicarbonate in groundwater, particularly in sedimentary basins rich in these minerals. This reaction is driven by the presence of carbonic acid in infiltrating water.

The dissolution of calcite releases calcium and bicarbonate ions into the water, leading to the formation of Ca-HCO3 type water. This is a common hydrochemical facies in many parts of the world. For instance, in the southern Iberian Peninsula's karst aquifers, the bicarbonate content in groundwater is directly linked to the dissolution of carbonate rocks. nih.gov Similarly, in the Chahannur Basin, the dissolution of carbonate minerals like calcite and dolomite is the primary source of Ca2+ and Mg2+ ions, and consequently, bicarbonate. mdpi.com In the Marvdasht aquifer in a semi-arid region, the incongruent dissolution and weathering of carbonate formations by dissolved CO2 contribute to the formation of Ca-Mg-SO4-Cl and Ca-Mg-HCO3 water types. mdpi.com

The following table summarizes the key minerals and resulting ions from dissolution processes that form this compound:

Mineral TypeMineral NameChemical FormulaKey Dissolution Products
Silicate Plagioclase (Albite)NaAlSi3O8Na+, HCO3-
Silicate Plagioclase (Anorthite)CaAl2Si2O8Ca2+, HCO3-
Carbonate CalciteCaCO3Ca2+, HCO3-
Carbonate DolomiteCaMg(CO3)2Ca2+, Mg2+, HCO3-

The genesis and distribution of this compound are governed by a complex interplay of geological and geochemical factors. From the broad-scale distribution of hydrochemical facies to the fine-scale variability within individual geological basins, the presence of bicarbonate is a testament to the ongoing processes of mineral weathering and dissolution. The dissolution of both silicate and carbonate minerals, driven by the presence of carbonic acid, serves as the primary mechanism for enriching groundwater with bicarbonate ions, shaping the chemical character of this vital global resource.

Water-Rock Interaction Mechanisms

The chemical composition of groundwater is significantly influenced by the interaction between water and the minerals that make up the aquifer. acs.orgiwaponline.com These interactions, which include dissolution, precipitation, and ion exchange, are fundamental in shaping the hydrochemistry of this compound systems. acs.orgunlp.edu.ar The type and concentration of dissolved ions in the water depend on the mineralogy of the rocks and the duration of contact. acs.orgusgs.gov

Role of Residence Time in Aquifer Systems

The length of time that groundwater remains in an aquifer, known as residence time, is a critical factor in its chemical evolution. usgs.gov Generally, longer residence times allow for more extensive water-rock interaction, leading to higher concentrations of dissolved solids and a greater degree of chemical equilibrium with the surrounding rock. mdpi.comgw-project.org

Studies have shown a positive correlation between the mean residence time (MRT) of groundwater and the concentration of bicarbonate. knowledgeauckland.org.nz For example, in some carbonate-rock aquifers, the pH and bicarbonate values of spring waters tend to increase with their subsurface residence times. gw-project.org Waters with shorter residence times, often found in shallow aquifers or near recharge zones, are typically less mineralized and may be of the Ca-HCO3 or Ca-Mg-HCO3 type, reflecting recent infiltration of rainwater. usgs.govmdpi.com In contrast, deeper groundwaters with longer residence times often evolve into Na-HCO3 type waters due to prolonged mineral dissolution and other geochemical processes. mdpi.com The MRT of groundwater can range from years to decades, and this age directly influences its chemical makeup. knowledgeauckland.org.nz

Ion Exchange Processes and Cation Dynamics

Ion exchange is a significant process that modifies the cation composition of groundwater as it flows through an aquifer. unlp.edu.ar This process involves the exchange of cations dissolved in the water with cations adsorbed onto the surfaces of minerals, particularly clay minerals. unlp.edu.arresearchgate.net

A common example is the exchange of calcium (Ca²⁺) and magnesium (Mg²⁺) in the groundwater for sodium (Na⁺) on clay mineral surfaces. unlp.edu.armdpi.com This process, known as direct or normal ion exchange, can lead to the evolution of groundwater from a calcium-bicarbonate (Ca-HCO3) type in recharge areas to a sodium-bicarbonate (Na-HCO3) type in discharge areas. unlp.edu.ar Conversely, reverse ion exchange, where Na⁺ in the water is exchanged for Ca²⁺ and Mg²⁺ on mineral surfaces, can also occur. mdpi.com The specific direction and extent of ion exchange are influenced by the chemical composition of the water and the mineralogy of the aquifer. unlp.edu.ar Bivariate plots of ion concentrations are often used to identify the occurrence and significance of ion exchange processes in groundwater systems. mdpi.commdpi.com

Influence of Magmatic and Geothermal Activity on this compound Chemistry

Magmatic and geothermal activity can have a profound impact on the chemical composition of groundwater, often leading to the formation of bicarbonate-rich thermal waters. geoscienceworld.orgstanford.edu The heat and gases, particularly carbon dioxide (CO2), released from magmatic sources can significantly alter water-rock interactions and enrich the water in bicarbonate and other dissolved constituents. geoscienceworld.org

Hydrothermal spring waters in volcanically active regions are frequently enriched in sodium (Na⁺) and bicarbonate (HCO₃⁻). geoscienceworld.org This enrichment is largely due to the influx of magmatically derived CO2, which dissolves in the groundwater to form carbonic acid. This weak acid then enhances the dissolution of surrounding rocks, releasing cations and contributing to the high alkalinity of the water. geoscienceworld.orgkyoto-u.ac.jp Isotopic analyses of geothermal waters often indicate a mixing of meteoric (surface) water with magmatic fluids, with the resulting water chemistry reflecting both the original source of the water and the high-temperature water-rock interactions. foundae.com The dissolution of silicate minerals and subsequent cation exchange are key processes in these geothermal systems, leading to the formation of Na-HCO3 and other types of bicarbonate-rich waters. mdpi.com

Biogeochemical Processes in this compound Genesis

Biological processes, driven by microbial activity, play a crucial role in the formation of bicarbonate in certain groundwater environments. These biogeochemical processes can significantly alter the redox conditions and chemical composition of the water.

Sulfate Reduction and Bicarbonate Enrichment

In anaerobic (oxygen-depleted) groundwater systems, sulfate-reducing bacteria (SRB) can utilize sulfate (SO₄²⁻) as an electron acceptor to oxidize organic matter. nih.govskb.se This process, known as dissimilatory sulfate reduction, consumes sulfate and produces hydrogen sulfide (B99878) (H₂S) and bicarbonate (HCO₃⁻). nih.govskb.se

The production of bicarbonate during sulfate reduction increases the alkalinity of the groundwater. nih.gov This process is often responsible for the formation of sodium-bicarbonate type waters in deep aquifers where sulfate reduction is the dominant geochemical process. usgs.gov The presence of sulfate-reducing bacteria, sometimes in large quantities, correlates with modified groundwater compositions characterized by high bicarbonate and low sulfate concentrations. skb.se Isotopic analysis of the remaining sulfate can confirm the occurrence of this process, as the lighter isotopes of sulfur and oxygen are preferentially consumed, leaving the residual sulfate enriched in the heavier isotopes. nih.gov

Biogenic Carbon Dioxide Sources

The carbon cycle involves the movement of carbon through the atmosphere, oceans, land, and living organisms. lumenlearning.comwikipedia.org A significant source of carbon dioxide in many soil and groundwater systems is the respiration of plant roots and the decomposition of organic matter by microorganisms. mdpi.comanaerobic-digestion.com This biologically produced CO2 is termed biogenic CO2.

When biogenic CO2 dissolves in groundwater, it forms carbonic acid (H₂CO₃), which then dissociates to form bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. lumenlearning.comresearchgate.net This process increases the total dissolved inorganic carbon (DIC) in the water and contributes to the weathering of minerals. frontiersin.org Isotopic analysis of the carbon in bicarbonate can often distinguish between a biogenic source and a magmatic or atmospheric source. sbras.ru Biogenic carbon sources typically result in a distinct isotopic signature in the dissolved inorganic carbon of the groundwater. sbras.ru The decomposition of organic matter, particularly in agricultural areas or peatlands, can lead to high concentrations of dissolved CO2 in groundwater, driving the formation of bicarbonate-rich waters. mdpi.comresearchgate.net

Interactive Data Table: Representative Ion Concentrations in Different this compound Types

The following table provides examples of typical ion concentrations found in different types of bicarbonate waters, illustrating the influence of various geochemical processes.

Water TypeDominant ProcessesCa²⁺ (mg/L)Mg²⁺ (mg/L)Na⁺ (mg/L)K⁺ (mg/L)HCO₃⁻ (mg/L)SO₄²⁻ (mg/L)Cl⁻ (mg/L)Source
Ca-HCO₃ Carbonate Dissolution, Short Residence Time63.4327.9346.41->50%-- mdpi.com, mdpi.com
Na-HCO₃ Ion Exchange, Long Residence Time, Sulfate Reduction52.5456.10220.02->50%<50%<50% mdpi.com, usgs.gov, mdpi.com
Geothermal Na-HCO₃ Magmatic CO₂ Influence, High-Temp Water-Rock Interaction--HighHighHigh-High geoscienceworld.org
Ca-Mg-HCO₃ Basalt WeatheringHighHigh--High-- mdpi.com

Hydrogeological Controls on this compound Systems

The formation and chemical signature of bicarbonate waters are profoundly influenced by the hydrogeological settings through which they move. Key factors include the characteristics of the aquifer, the pathways of groundwater flow, and interactions with surface water bodies.

Aquifer Characteristics and Stratification

The mineralogical composition of an aquifer is a primary determinant of groundwater chemistry. scirp.org The dissolution of carbonate minerals like limestone (calcium carbonate) and dolomite (calcium magnesium carbonate) is a major source of bicarbonate ions in water. ngwa.orgmedcraveonline.com This process is initiated by carbonic acid, which forms when dissolved carbon dioxide (CO₂) from the atmosphere and microbial degradation of organic matter in the soil reacts with water. usgs.gov In siliciclastic aquifers, which are composed of silicate minerals, the weathering of feldspars and other silicate minerals can also contribute to bicarbonate concentrations. lsu.edu

Aquifer stratification, or the layering of different geological materials, plays a crucial role in the chemical evolution of groundwater. usgs.govnerc.ac.uk Confined aquifers, which are overlain by a less permeable layer, often exhibit distinct hydrochemical facies compared to unconfined aquifers. e3s-conferences.org For instance, studies have shown that confined aquifers can have sodium bicarbonate (Na-HCO₃) type water, while unconfined aquifers in the same region might have calcium-magnesium-bicarbonate (Ca-Mg-HCO₃) type water. e3s-conferences.org This stratification can lead to vertical zonation of water chemistry, with deeper, older groundwater often showing higher mineralization. nerc.ac.uk The heterogeneity of aquifers, including the presence of fractures and solution features, can result in complex hydrochemical patterns due to the mixing of different water types. scirp.org

Groundwater Flow Paths and Recharge Mechanisms

The journey of groundwater from recharge to discharge areas is a critical period for its chemical evolution. gw-project.org Along its flow path, groundwater continuously interacts with the surrounding rock and sediment, leading to an increase in dissolved solids. ngwa.orggw-project.org In recharge areas, where precipitation infiltrates the ground, the water is typically of a calcium bicarbonate type. usgs.gov As it moves downgradient, ion exchange processes often occur, where calcium ions in the water are exchanged for sodium ions adsorbed on clay minerals, resulting in a shift towards a sodium bicarbonate type water. lsu.eduusgs.govmdpi.com

The length and duration of these flow paths influence the extent of water-rock interaction. usgs.gov Shallow, rapid flow systems may result in less mineralized water, while deeper, slower flow paths allow for more prolonged interaction and consequently higher dissolved solids concentrations. usgs.gov Recharge mechanisms also play a significant role. Recharge can occur directly from precipitation, through leakage from rivers and lakes, or via irrigation return flow. nm-aist.ac.tztandfonline.com Each of these sources has a unique chemical signature that contributes to the final composition of the this compound.

Interaction with Surface Water Bodies and Estuarine Systems

The interface between groundwater and surface water is a dynamic zone of hydrogeochemical activity. usgs.govnm-aist.ac.tz In many regions, there is a strong connection between the two, with groundwater contributing to streamflow (gaining streams) or surface water recharging the aquifer (losing streams). tandfonline.comtandfonline.com This interaction can lead to similarities in the chemical composition of both water bodies, often resulting in a calcium-bicarbonate water type in areas of active exchange. nm-aist.ac.tztandfonline.com

In coastal and estuarine environments, the interaction is further complicated by the presence of saltwater. mdpi.comijacskros.com The mixing of freshwater bicarbonate groundwater with saline seawater can lead to a transition in water chemistry, from a bicarbonate-dominant type to a chloride-dominant type closer to the coast. mdpi.com Estuaries act as final discharge zones for many regional groundwater flow systems, and the geochemical processes within these systems, such as ion exchange and the influence of tidal mixing, significantly alter the bicarbonate chemistry of the groundwater. mdpi.comresearchgate.net The influx of river water, seawater intrusion, and the geological characteristics of the estuarine aquifers all contribute to a complex and variable hydrochemical landscape. mdpi.com

Isotopic Signatures in this compound Research

Isotopes, which are atoms of the same element with different numbers of neutrons, serve as powerful tracers in hydrogeological studies. They provide insights into the origin of water, the processes of water-rock interaction, and the mixing of different water bodies.

Stable Isotope Analysis (δ¹⁸O, δD, δ¹³C) for Origin Determination

Stable isotopes of water, specifically Deuterium (δD or δ²H) and Oxygen-18 (δ¹⁸O), are invaluable for determining the origin of groundwater. e3s-conferences.orgngwtri.org The isotopic composition of precipitation varies with factors like temperature, altitude, and distance from the coast. This variation creates a unique "fingerprint" that can be used to trace the source of recharge to an aquifer. gfz.de By comparing the δD and δ¹⁸O values of groundwater to local meteoric water lines (LMWL), which represent the isotopic composition of local precipitation, hydrogeologists can determine if the groundwater is of recent meteoric origin. e3s-conferences.orgresearchgate.net Evaporation processes can cause an enrichment of these heavier isotopes, which can also be identified through isotopic analysis. researchgate.netmdpi.com

The stable carbon isotope, Carbon-13 (δ¹³C), is particularly useful for understanding the origin of dissolved inorganic carbon (DIC), which is predominantly in the form of bicarbonate. e3s-conferences.org The δ¹³C signature of bicarbonate in groundwater is influenced by several sources, including atmospheric CO₂, the dissolution of carbonate minerals, and the decomposition of organic matter in the soil. e3s-conferences.org Carbonate rocks typically have a distinct δ¹³C value, which, when dissolved, imparts this signature to the groundwater. mdpi.comcambridge.org The decomposition of organic matter, on the other hand, contributes carbon with a lighter isotopic signature. e3s-conferences.org By analyzing the δ¹³C of bicarbonate, researchers can differentiate between these sources and understand the processes contributing to the water's alkalinity. e3s-conferences.orgnih.gov

Application in Tracing Water-Rock Interaction Processes

Stable isotopes are also instrumental in tracing the extent and nature of water-rock interactions. ebsco.com As groundwater flows through an aquifer, isotopic exchange occurs between the water and the host rock, altering the isotopic composition of both. ebsco.com For example, the oxygen isotope composition of water can be modified through interaction with silicate and carbonate minerals. ebsco.com

Strontium isotopes (⁸⁷Sr/⁸⁶Sr) are particularly robust tracers of water-rock interaction because they are not significantly affected by biological or low-temperature chemical fractionation. researchgate.netmdpi.com The ⁸⁷Sr/⁸⁶Sr ratio in groundwater is a direct reflection of the minerals it has dissolved. nih.gov Different rock types have distinct strontium isotopic signatures, allowing researchers to identify the specific geological formations that the groundwater has been in contact with. mdpi.comnih.gov This information is crucial for understanding groundwater flow paths and the sources of dissolved constituents. researchgate.netnih.gov Studies have shown that groundwater can acquire the strontium isotopic signature of its host rock relatively quickly, on the order of decades. nih.gov This makes strontium isotopes a powerful tool for identifying groundwater sources and interactions between different aquifers. nih.gov

Data Tables

Table 1: Hydrochemical Facies in Different Aquifer Types

Aquifer TypeDominant Groundwater FaciesReference(s)
Unconfined AquiferCa-Mg-HCO₃ (Calcium Magnesium Bicarbonate) e3s-conferences.org
Confined AquiferNa-HCO₃ (Sodium Bicarbonate) e3s-conferences.org
Karst AquiferCa-Mg-HCO₃ (Calcium Magnesium Bicarbonate) nm-aist.ac.tz
Coastal Aquifer (inland)HCO₃-CaMg, HCO₃-Na mdpi.com
Coastal Aquifer (near coast)HCO₃·Cl-Na, Cl-Na mdpi.com
Volcanic Rock AquiferCa-HCO₃, Ca-Mg-HCO₃ mdpi.com

Table 2: Isotopic Signatures and Their Applications in this compound Research

IsotopeTypical ApplicationDescriptionReference(s)
δ¹⁸O, δDOrigin DeterminationTraces the meteoric origin of groundwater by comparing its isotopic composition to local precipitation. Evaporation leads to enrichment of these isotopes. e3s-conferences.orgngwtri.org
δ¹³COrigin of Dissolved Inorganic CarbonDifferentiates between carbon sources such as atmospheric CO₂, dissolution of carbonate rocks, and decomposition of organic matter. e3s-conferences.orgnih.gov
⁸⁷Sr/⁸⁶SrTracing Water-Rock InteractionReflects the isotopic signature of the rocks the groundwater has interacted with, helping to identify flow paths and mineral dissolution processes. researchgate.netmdpi.comnih.gov

Bicarbonate Water in Environmental Geochemistry and Biogeochemistry

Role of Bicarbonate in Aquatic Carbon Cycling

Bicarbonate is a key component of the dissolved inorganic carbon (DIC) pool in most natural waters. wikipedia.org This pool, which also includes aqueous carbon dioxide (CO2(aq)) and carbonate ions (CO32-), is in a constant state of flux, driven by chemical equilibria and biological processes. wikipedia.org

Dynamics of Dissolved Inorganic Carbon (DIC) Speciation

The relative proportions of the different DIC species are primarily controlled by the pH of the water. hansa-engineering.sefrontiersin.org In acidic waters, dissolved CO2 is the dominant form. As the pH increases towards neutral and slightly alkaline conditions, bicarbonate (HCO3-) becomes the most abundant species. hansa-engineering.se In highly alkaline waters, carbonate ions (CO32-) predominate. hansa-engineering.se This dynamic equilibrium can be represented by the following reactions:

CO2(aq) + H2O ⇌ H2CO3 ⇌ H+ + HCO3- ⇌ 2H+ + CO32- wikipedia.org

The speciation of DIC is not static; it is influenced by various factors including temperature, pressure, and the presence of other dissolved ions. hansa-engineering.se Biological activities such as photosynthesis and respiration also exert a strong influence. Photosynthesis by aquatic plants and algae consumes dissolved CO2, which can lead to an increase in pH and a shift in the DIC equilibrium towards bicarbonate and carbonate. waterontheweb.orgfrontiersin.org Conversely, respiration releases CO2, lowering the pH and favoring the formation of carbonic acid and dissolved CO2. waterontheweb.org

The table below illustrates the typical distribution of DIC species at different pH levels in freshwater at 25°C.

pH% CO2(aq)% HCO3-% CO32-
4~99~1<0.1
6~91~9<0.1
7~50~50<0.1
8~9~91<1
10<1~91~9

Bicarbonate's Contribution to Atmospheric CO2 Exchange

The concentration of dissolved CO2 at the water's surface is a primary driver of the exchange of carbon dioxide between aquatic systems and the atmosphere. nasa.govpsu.edu When the concentration of dissolved CO2 in the water is higher than in the atmosphere, CO2 will be released from the water. Conversely, if the atmospheric CO2 concentration is higher, the water will absorb CO2. nasa.gov

CO2 (atmosphere) ⇌ CO2 (dissolved) + H2O ⇌ H2CO3 ⇌ H+ + HCO3-

This buffering system means that the concentration of dissolved CO2 in the ocean changes less dramatically than the concentration in the atmosphere. psu.edu

Carbon Sequestration and Degassing Processes in Aquatic Systems

Bicarbonate is central to both the long-term storage (sequestration) and release (degassing) of carbon in aquatic systems.

Carbon Sequestration: A significant pathway for carbon sequestration involves the weathering of rocks. freshwaterblog.net Rainwater, which is slightly acidic due to dissolved atmospheric CO2 forming weak carbonic acid, weathers carbonate and silicate (B1173343) rocks on land. nasa.gov This process releases calcium, magnesium, and other ions, along with bicarbonate, into rivers that eventually flow to the ocean. nasa.govdes.qld.gov.au In the ocean, organisms like corals and some plankton utilize these calcium and bicarbonate ions to build their calcium carbonate (CaCO3) shells and skeletons. wikipedia.orgdes.qld.gov.au When these organisms die, their remains can sink to the ocean floor, forming sediments that eventually turn into rock, locking away carbon for millennia. des.qld.gov.au Enhanced rock weathering, a proposed climate change mitigation strategy, aims to accelerate this natural process by spreading crushed silicate or carbonate rocks on land. frontiersin.org

Degassing Processes: Conversely, aquatic systems can also be significant sources of atmospheric CO2 through degassing. This is particularly prevalent in inland waters like rivers and lakes that receive high inputs of organic matter and carbon from their catchments. mdpi.com The decomposition of this organic matter by microbes releases CO2 into the water. If the water becomes supersaturated with CO2 relative to the atmosphere, the excess gas will be released. mdpi.com Karst landscapes, with their abundance of carbonate rocks, can form "carbon-rich" systems where groundwater becomes laden with bicarbonate. mdpi.com When this groundwater emerges as springs and flows into rivers, the change in pressure and temperature can cause CO2 to degas from the water. mdpi.com

Buffering Capacity and Acid-Base Regulation in Natural Water Bodies

The ability of a water body to resist changes in pH is known as its buffering capacity. Bicarbonate is the primary buffering agent in most natural waters, playing a vital role in maintaining a stable pH environment suitable for aquatic life. waterontheweb.orgvaia.com

Mechanism of Bicarbonate Buffering in Aquatic Environments

The bicarbonate buffering system relies on the equilibrium between carbonic acid, bicarbonate, and carbonate ions. hansa-engineering.sewaterontheweb.org When an acid (a source of H+ ions) is added to the water, bicarbonate ions react with the excess hydrogen ions to form carbonic acid. waterontheweb.orgegcsa.com This carbonic acid can then dissociate into water and carbon dioxide. waterontheweb.org This process consumes the added acid, thus preventing a significant drop in pH. waterontheweb.orgegcsa.com

H+ + HCO3- ⇌ H2CO3 ⇌ H2O + CO2

Conversely, if a base (which consumes H+ ions) is added, carbonic acid can donate a hydrogen ion to replenish those that were consumed, forming bicarbonate in the process. enviro.wiki This resists an increase in pH.

OH- + H2CO3 ⇌ HCO3- + H2O

This dynamic equilibrium effectively minimizes fluctuations in pH, keeping the aquatic environment stable. waterontheweb.org The natural pH of most surface waters is typically between 6.5 and 8.5 due to this buffering system. waterontheweb.org

Acid Neutralizing Capacity (ANC) of Bicarbonate-Rich Waters

The Acid Neutralizing Capacity (ANC) is a measure of a water body's ability to neutralize added acids. usgs.gov In most natural waters, the ANC is primarily determined by the concentration of bicarbonate and carbonate ions. usgs.govfondriest.com Waters with high concentrations of these ions, often found in areas with carbonate-rich geology like limestone, have a high ANC and are well-buffered against acid inputs such as acid rain. enviro.wikifondriest.com

The ANC of a water sample is determined by titrating it with a strong acid to a specific endpoint pH. usgs.gov The amount of acid required to reach this endpoint is equivalent to the ANC.

Water Body TypeTypical ANC (meq/L)Buffering Capacity
Softwater Lake (granitic bedrock)< 0.1Low
Moderately Hardwater River0.5 - 2.0Moderate
Hardwater Lake (limestone bedrock)> 2.0High
Bicarbonate-rich Mineral Water> 0.8Very High

Data compiled from various sources for illustrative purposes.

Research on bicarbonate-rich mineral waters has demonstrated their significant acid-neutralizing capabilities. bioclima.ronih.gov Some of these waters have an ANC considerably higher than that of commonly used antacids. bioclima.ro This high buffering capacity is directly related to their elevated bicarbonate content, which can be several hundred or even thousands of milligrams per liter. nih.gov

Impact of Buffering on Water Chemistry Stability

One of the most significant roles of bicarbonate in aquatic environments is its function as a pH buffer. numberanalytics.comenviro.wiki A buffer solution resists changes in pH when an acid or base is added. solubilityofthings.com The carbonate-bicarbonate system, which includes carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions, is the most important buffering system in natural waters. numberanalytics.comenviro.wikiuwa.edu.au

This buffering capacity is vital for maintaining a stable aquatic environment, as many aquatic organisms are sensitive to pH fluctuations. waterontheweb.orgnumberanalytics.com The stability of water chemistry is crucial for the survival of these organisms and also affects nutrient availability and the toxicity of certain pollutants. numberanalytics.com The reactions within the carbonate system are reversible, allowing for the consumption of added acids or bases, thus stabilizing the pH. enviro.wiki For example, if an acid is introduced, bicarbonate and carbonate ions will protonate, neutralizing the acid. waterontheweb.orgenviro.wiki Conversely, an influx of a base will cause carbonic acid and bicarbonate to deprotonate, consuming the base. enviro.wiki

The effectiveness of this buffering system is dependent on the concentration of the buffering species. numberanalytics.com Waters with higher concentrations of bicarbonate, often found in areas with carbonate-rich geology, have a greater capacity to resist pH changes. enviro.wiki This is why the pH of most natural waters is typically maintained between 6.5 and 8.5. waterontheweb.org

Table 1: Factors Affecting Buffering Capacity in Natural Waters

FactorInfluence on Buffering Capacity
Concentration of Buffering Species Higher concentrations of bicarbonate and carbonate ions increase buffering capacity. numberanalytics.com
Presence of Other Ions Ions like calcium (Ca²⁺) and magnesium (Mg²⁺) can influence buffering. numberanalytics.com
pH of the Water The effectiveness of the buffer is optimal when the pH is close to the pKa of the buffer system. cwsnaturally.com
Temperature Temperature can alter the equilibrium constants of buffering reactions. numberanalytics.com
Organic Matter The presence of organic matter can affect buffering capacity. numberanalytics.com

Bicarbonate Water Interactions within Aquatic Ecosystems

Bicarbonate Utilization by Aquatic Flora (e.g., Submerged Plants, Algae)

In aquatic environments, dissolved inorganic carbon (DIC) is often the limiting factor for photosynthesis. nih.gov While carbon dioxide (CO₂) is the direct substrate for photosynthesis, its diffusion in water is significantly slower than in air, leading to its depletion in photosynthetically active zones. thesciencebreaker.org Many aquatic plants and algae have evolved mechanisms to utilize the much more abundant bicarbonate as an alternative carbon source. thesciencebreaker.orgcas.cn This ability provides a significant competitive advantage, especially in hard water lakes with high bicarbonate concentrations. thesciencebreaker.org

The utilization of bicarbonate is not without its costs, as it requires specific enzymes. thesciencebreaker.org Therefore, in softwater lakes with low bicarbonate levels, plants that can only use CO₂ may have a competitive edge. thesciencebreaker.org The mechanisms for bicarbonate uptake are diverse and can include direct transport across the cell membrane via transporters or extracellular conversion to CO₂ by enzymes like carbonic anhydrase. nih.govcas.cn Some submerged freshwater plants exhibit polarity, with an acidic zone on the lower leaf surface and an alkaline zone on the upper surface, facilitating bicarbonate use. nih.gov

Influence on Aquatic Primary Production

Bicarbonate availability has a direct impact on aquatic primary production, which forms the base of the aquatic food web. cas.cncopernicus.org By serving as a carbon source for photosynthesis, bicarbonate can enhance the productivity of many aquatic ecosystems. copernicus.orgmcgill.ca In environments where CO₂ is limited, the ability to use bicarbonate allows primary producers to continue photosynthesis, thereby sustaining the ecosystem's productivity. thesciencebreaker.orgfrontiersin.org

Research has shown that increased concentrations of dissolved inorganic carbon, primarily in the form of bicarbonate, can lead to enhanced net primary production. copernicus.org This is particularly relevant in the context of rising atmospheric CO₂ levels, which can lead to increased bicarbonate concentrations in water bodies. mcgill.ca However, the response of primary producers to elevated bicarbonate can be complex and species-dependent. mdpi.com While some phytoplankton and macroalgae show increased productivity, others that possess efficient CO₂-concentrating mechanisms may not be significantly affected. mdpi.com

Table 2: Research Findings on Bicarbonate and Primary Production

Organism/SystemFindingReference
SeagrassesCan utilize both CO₂ and HCO₃⁻; often carbon-limited. Increased DIC correlates with enhanced net primary production. copernicus.org
Freshwater AngiospermsAbout 50% of 80 tested species can use HCO₃⁻. Bicarbonate users can outcompete CO₂ users in high pH, vegetation-rich waters. frontiersin.org
PhytoplanktonMany have inducible carbon concentrating mechanisms (CCMs) to use HCO₃⁻. Increased CO₂ can increase productivity, but the effect varies. mcgill.camdpi.com
Benthic Algae (Marine)Increased CO₂ greatly increases productivity. mcgill.ca

Abiotic-Biotic Interrelations in Post-Mining Water Environments

Post-mining water bodies, such as pit lakes and sedimentation ponds, represent unique aquatic ecosystems where the interactions between abiotic and biotic factors are critical for establishing ecological stability. mdpi.comresearchgate.net These environments are often characterized by specific hydrochemical conditions resulting from the local geology of the mined area. mdpi.com

In many cases, post-mining waters are rich in bicarbonate due to the geochemistry of the surrounding rock, leading to alkaline, hard-water conditions. mdpi.comnih.gov This high bicarbonate concentration provides significant buffering capacity, which helps to stabilize the water's pH and create favorable conditions for aquatic life. mdpi.comresearchgate.net The stable, alkaline pH can limit the bioavailability of nutrients like phosphorus by promoting its precipitation with calcium, thereby controlling primary production and preventing excessive algal blooms. mdpi.com

The biotic community that develops in these systems is influenced by these abiotic conditions. For example, the phytoplankton and zooplankton assemblages, as well as the fish populations, are shaped by the water chemistry. mdpi.com Studies have shown that even in these man-made systems, a high level of biodiversity can be achieved under stable hydrochemical conditions. mdpi.comresearchgate.net The interactions are complex; for instance, planktivorous fish can influence the plankton community, which in turn can affect water quality parameters like turbidity. mdpi.com Furthermore, biotic factors, such as the activity of different fish trophic groups, can influence the effectiveness of sedimentation processes in these ponds. nih.gov

Analytical and Modeling Approaches for Bicarbonate Water Characterization

Advanced Analytical Techniques for Bicarbonate Quantification and Speciation

Accurate measurement of bicarbonate and its associated alkalinity is fundamental to hydrochemical studies. Various analytical methods, ranging from spectroscopic to classic wet chemistry techniques, are employed for this purpose.

Raman spectroscopy has emerged as a powerful tool for the direct, in-situ analysis of bicarbonate ions in aqueous solutions. mdpi.com This non-destructive technique provides information about the vibrational modes of molecules, offering a unique spectral fingerprint for different chemical species. The bicarbonate ion (HCO₃⁻) exhibits several characteristic Raman peaks that can be used for its identification and quantification. nih.gov

Key Raman bands for bicarbonate include the C-OH stretch, typically observed around 1015-1017 cm⁻¹, and the C=O symmetric stretch at approximately 1360 cm⁻¹. mdpi.comresearchgate.net Research has demonstrated the utility of these bands in various applications, from laboratory studies to potential in-situ oceanographic measurements. nih.gov

A significant challenge in the Raman analysis of natural waters is the presence of interfering ions, particularly sulfate (B86663) (SO₄²⁻), which has an intense symmetric stretch at 985 cm⁻¹ that can overlap with the bicarbonate C-OH peak at 1015 cm⁻¹. mdpi.comresearchgate.net To overcome this, analytical strategies have been developed that focus on the C=O symmetric stretch at 1360 cm⁻¹, which is less prone to interference. mdpi.com Advanced systems, such as multi-pass optical Raman systems and near-concentric cavity-enhanced Raman spectroscopy, have been developed to improve the signal-to-noise ratio and achieve lower detection limits, making it possible to measure bicarbonate concentrations as low as 30 ppm even in high-sulfate matrices simulating ocean water. mdpi.comnih.gov

Quantitative analysis is achieved by correlating the intensity of a characteristic Raman peak with the concentration of bicarbonate. nih.gov Calibration curves are constructed using standard solutions of known concentrations, which then allow for the determination of bicarbonate levels in unknown samples. nih.gov Recent studies have shown a high degree of linearity (R² > 0.95) between Raman signal intensity and bicarbonate concentration, validating the technique's quantitative capability. nih.gov

Interactive Table: Characteristic Raman Peaks for Bicarbonate Analysis

Vibrational Mode Wavenumber (cm⁻¹) Notes
C-OH stretch ~1015-1017 Can be interfered by the sulfate peak at 985 cm⁻¹
C=O symmetric stretch ~1360 Often used for quantification to avoid sulfate interference
C-OH bend ~1300 Broad and weak signal

Titrimetric methods are the most common and well-established techniques for determining bicarbonate and total alkalinity in water samples. xylem.com Alkalinity is a measure of the water's capacity to neutralize acids and is primarily attributed to the presence of bicarbonate, carbonate (CO₃²⁻), and hydroxide (B78521) (OH⁻) ions. xylem.comepa.gov The analysis involves a titration with a standard acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to specific pH endpoints. epa.govthermofisher.com

The titration process identifies two key equivalence points:

Phenolphthalein (B1677637) Alkalinity (P-Alkalinity): Determined by titrating the sample to a pH of 8.3, the endpoint for phenolphthalein indicator. thermofisher.comrxmarine.com This measurement corresponds to the neutralization of all hydroxide ions and half of the carbonate ions.

Total Alkalinity or Methyl Orange Alkalinity (M-Alkalinity): Determined by continuing the titration to a pH of approximately 4.3-4.5, the endpoint for the methyl orange indicator. thermofisher.comrxmarine.com This represents the neutralization of all hydroxide, carbonate, and bicarbonate ions. epa.gov

The concentrations of bicarbonate, carbonate, and hydroxide can then be calculated from the P-alkalinity and M-alkalinity values. thermofisher.com The determination of these endpoints can be accomplished using colorimetric indicators or, more accurately, with a pH meter to detect the inflection points in the titration curve. rxmarine.comusgs.gov The inflection point method identifies the points of the greatest pH change per unit of titrant added, providing a more precise determination of the equivalence points. usgs.gov For low-alkalinity waters where inflection points may be indistinct, fixed endpoint titrations are a viable alternative. usgs.gov

Interactive Table: Alkalinity Titration Endpoints and Interpretations

Alkalinity Type Endpoint pH Indicator Ions Neutralized
P-Alkalinity 8.3 Phenolphthalein All OH⁻ and half of CO₃²⁻

Ion chromatography (IC) is a reliable and selective method for the analysis of anions, including bicarbonate, in water samples. researchgate.net This technique separates ions based on their affinity for an ion-exchange stationary phase. A common approach for bicarbonate analysis is ion-exclusion chromatography, often coupled with suppressed conductivity detection. osti.govmetrohm.com

In a typical IC setup for anion analysis, a carbonate-bicarbonate eluent is used as the mobile phase to carry the sample through the separation column. diduco.com The choice of eluent concentration and pH is critical, as it influences the retention and separation of the target anions. researchgate.net It is important to note that in ion chromatography, carbonate and bicarbonate are typically analyzed as a single component. researchgate.net The speciation between carbonate and bicarbonate is pH-dependent; at the pH of the mobile phases commonly used (e.g., pH 7.5), the equilibrium favors bicarbonate, and thus the measured peak represents the total carbonate/bicarbonate concentration, reported as bicarbonate. researchgate.net

The method provides good separation of bicarbonate from other common, weakly retained anions like fluoride (B91410) and chloride. researchgate.net Sample preparation is often minimal, sometimes requiring only dilution with deionized water. researchgate.net To enhance sensitivity, especially for low concentrations, techniques such as ion-exchange enhancement of conductivity detection can be employed. osti.gov This involves post-column reactions that convert the analyte into a more conductive species, thereby increasing the detector response. osti.gov

Theoretical and Computational Modeling of Bicarbonate-Water Systems

Quantum Mechanical Studies of Bicarbonate Hydration and Interactions

Quantum mechanical (QM) studies provide fundamental, atomistic-level insights into the behavior of the bicarbonate ion (HCO₃⁻) in aqueous solutions. These computational methods are used to investigate the hydration shell structure, the nature of ion-water interactions, and the influence of the bicarbonate ion on the surrounding water network.

Ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have been applied to study the hydrated bicarbonate ion. nih.gov These studies reveal detailed information about the coordination of water molecules around the different atoms of the ion. The results indicate that the hydration of the chemically distinct atoms (the protonated and non-protonated oxygen atoms) must be considered individually to accurately evaluate the ion's structural and dynamical properties. nih.gov

Key findings from these QM studies include the determination of coordination numbers, which quantify the average number of water molecules in the ion's immediate vicinity. One study found a coordination number of 6.6 when summing over the individual atoms of the bicarbonate ion, while the solvent-accessible surface suggested a coordination number of 5.4. nih.govresearchgate.net This difference highlights that some water molecules are shared between the hydration shells of the individual atoms within the ion. nih.govresearchgate.net Furthermore, analysis of the mean residence time of water molecules around the HCO₃⁻ ion generally classifies it as a "structure-breaking" ion, meaning it disrupts the hydrogen-bond network of bulk water. nih.gov However, a more detailed analysis of individual ion-water hydrogen bonds shows a more complex behavior at the different coordination sites. nih.gov

Quantum mechanical cluster models have also been employed to examine the reaction mechanisms involving bicarbonate, such as the interconversion of carbon dioxide to bicarbonate catalyzed by metalloenzymes like human carbonic anhydrase II. nsf.gov These models help to map the reaction profiles and understand the role of the local environment in facilitating these crucial biochemical reactions. nsf.gov

Ab Initio Molecular Dynamics Simulations of Bicarbonate-Water Clusters

Ab initio molecular dynamics (AIMD) is a powerful computational technique that combines quantum mechanics to calculate interatomic forces with classical mechanics to simulate the motion of atoms. mdpi.com This approach allows for the realistic simulation of complex chemical processes in aqueous environments without relying on empirical parameters. AIMD has been extensively used to study bicarbonate-water systems, providing detailed insights into hydration structures and reaction dynamics.

AIMD simulations have been used to characterize the hydration structure of the bicarbonate ion in liquid water. These studies have found that the bicarbonate ion is strongly hydrated, coordinating with an average of 6.9 water molecules. acs.orgnih.gov This strong interaction with water is a key factor in its chemical behavior in aqueous solutions.

Furthermore, AIMD has been instrumental in elucidating the reaction mechanisms of bicarbonate formation. For instance, simulations have been used to compute the free energy change associated with the nucleophilic attack of a hydroxide ion (OH⁻) on carbon dioxide (CO₂) to form bicarbonate (HCO₃⁻). acs.orgnih.gov These simulations can map the reaction coordinate and identify the transition states, revealing a predicted standard state free energy barrier of 9.7 kcal/mol for this reaction. nih.gov Such studies have also shown that in certain conditions, the reaction may proceed through an initial attack by a water molecule, followed by deprotonation at the transition state, highlighting the dynamic role of the solvent in the reaction pathway. osti.gov

In the context of mineral-water interfaces, AIMD has been used to explore the carbonation reactions of materials like portlandite. mdpi.com These simulations show that in a water-rich environment, CO₂ undergoes a concerted reaction with H₂O and surface hydroxyl groups to form bicarbonate complexes, with the free-energy barriers being influenced by the structure of the water layers at the interface. mdpi.com

Thermodynamic Modeling of Carbonate Equilibria in Aqueous Solutions

Thermodynamic modeling is essential for predicting the behavior of bicarbonate and other carbonate species in aqueous solutions under various conditions of temperature, pressure, and ionic strength. pnnl.gov These models are critical for a wide range of applications, from geochemical modeling of CO₂ sequestration to process simulation in industrial CO₂ capture technologies. pnnl.govmdpi.com

The core of thermodynamic modeling for carbonate systems involves describing the chemical equilibria between different species (CO₂, HCO₃⁻, CO₃²⁻) and the vapor-liquid equilibrium. mdpi.comdewcommunity.org Activity coefficient models, such as the electrolyte Non-Random Two-Liquid (eNRTL) model, are widely used to account for the non-ideal behavior of ions in solution. mdpi.comosti.govresearchgate.net These models use binary interaction parameters, which are often regressed from experimental data on properties like vapor-liquid equilibrium, heat capacity, and solubility, to accurately represent the thermodynamic properties of the system over wide ranges of temperature, pressure, and concentration. mdpi.comresearchgate.net

For example, a comprehensive thermodynamic model based on the eNRTL equation was developed for the aqueous Na⁺-Ca²⁺-Cl⁻-HCO₃⁻-CO₃²⁻-CO₂ system to accurately calculate calcium carbonate scaling in highly saline waters. osti.gov Similarly, the eNRTL model has been applied to model CO₂ absorption in aqueous potassium carbonate solutions, a process relevant to carbon capture technologies. researchgate.net The parameters for these models are determined by fitting them to extensive experimental data, enabling their use in process simulators like Aspen Plus. mdpi.com

Recent advances have also focused on extending these thermodynamic models to high pressures and temperatures, such as those found in subduction zones. dewcommunity.org By integrating in situ experimental data with theoretical models, researchers can quantify equilibrium constants for mineral solubility and aqueous carbon speciation under extreme conditions, revealing that species like HCO₃⁻ and CaHCO₃⁺ can become dominant at high pressures. dewcommunity.org

Reaction Kinetics Modeling in Bicarbonate Water Formation

Reaction kinetics modeling focuses on the rates at which chemical reactions involving bicarbonate occur. Understanding these kinetics is crucial for predicting how quickly bicarbonate forms from dissolved carbon dioxide and for designing and optimizing industrial processes that rely on these reactions. The formation of bicarbonate in water primarily involves the hydration of aqueous carbon dioxide (CO₂) and its subsequent dissociation.

Kinetic models often describe the reaction rates as a function of reactant concentrations and temperature. For instance, the carbonization of sodium carbonate-bicarbonate solutions, a process used to produce purified sodium bicarbonate, has been studied to understand its kinetics. researchgate.net Research has shown that the rate of carbonization increases with a higher specific consumption of CO₂. researchgate.net However, the process can be inhibited by the diffusion resistance caused by the crystallization of sodium bicarbonate, highlighting the interplay between reaction kinetics and mass transfer processes. researchgate.net Temperature also plays a critical role; an increase in temperature can lead to a decrease in the maximum degree of carbonization. researchgate.net

Computational and Machine Learning Applications in this compound Research

The confluence of computational science and hydrochemistry has introduced powerful new paradigms for the study of this compound. Machine learning and advanced modeling techniques are increasingly being employed to analyze complex datasets, predict future conditions, and optimize monitoring strategies. These approaches offer the ability to decipher non-linear relationships between variables that are often missed by traditional statistical methods, leading to a more nuanced understanding of bicarbonate dynamics in aquatic systems.

Predictive Modeling of Bicarbonate Concentrations

Predictive modeling of bicarbonate (HCO₃⁻) concentrations is a critical tool for water resource management, enabling forecasting and scenario analysis. Artificial Neural Networks (ANNs) have emerged as a particularly effective method for this purpose due to their ability to model complex, non-linear relationships between various physicochemical parameters and bicarbonate levels. srce.hrresearchgate.net

One notable application involved the prediction of bicarbonate content in drinking water using an ANN model based on the "Levenberg-Marquardt" algorithm. srce.hr This supervised learning approach demonstrated a high capacity for both learning and prediction, using a set of 18 physicochemical parameters as inputs to forecast the output, which was the bicarbonate concentration. srce.hrresearchgate.net The input parameters included variables such as conductivity, pH, total dissolved solids (TDS), and concentrations of various ions like calcium, magnesium, and sodium. researchgate.net

The structure of the ANN model typically consists of an input layer, one or more hidden layers, and an output layer. srce.hr In a specific study, the architecture comprised an input layer with 18 neurons (representing the physicochemical parameters), a hidden layer with five neurons, and an output layer with a single neuron for the predicted bicarbonate concentration. researchgate.net The model's performance was rigorously evaluated, yielding a very high correlation coefficient (R) of 0.99276 and a low root mean square error (RMSE) of 11.52613 mg/dm³. srce.hrresearchgate.net This high degree of accuracy underscores the model's effectiveness in predicting soluble bicarbonate levels and its potential as a reliable tool for water quality monitoring. srce.hr

Table 1: Performance of an Artificial Neural Network (ANN) Model for Bicarbonate Prediction srce.hrresearchgate.net
Performance MetricValueSignificance
Correlation Coefficient (R)0.99276Indicates a very strong positive correlation between the experimental and predicted bicarbonate values.
Root Mean Square Error (RMSE)11.52613 mg/dm³Represents the standard deviation of the prediction errors, with a lower value indicating better model accuracy.
Learning AlgorithmLevenberg-MarquardtAn algorithm known for its speed, convergence, and high performance in supervised learning tasks.
Model Architecture18-5-1 (Input-Hidden-Output Neurons)Defines the structure of the neural network used for the prediction task.

Geostatistical Optimization of Monitoring Networks for Bicarbonate

Effective management of groundwater resources relies on well-designed monitoring networks. Geostatistical methods provide a quantitative framework for optimizing the location of monitoring wells to maximize the information gained while minimizing redundancy and associated costs. frontiersin.orgresearchgate.net These techniques are particularly useful for parameters like bicarbonate, which can exhibit significant spatial variability. frontiersin.org

Kriging, a geostatistical interpolation technique, is central to this optimization process. frontiersin.orgcfholbert.com It calculates the concentration of a substance at an unknown location through a weighted average of known points, giving more weight to nearer points. cfholbert.com A key output of kriging is the estimation variance, which quantifies the uncertainty of the prediction at unsampled locations. frontiersin.org The primary goal of network optimization is to select new monitoring locations that will most effectively reduce this prediction uncertainty across the study area. frontiersin.orgresearchgate.net

Table 2: Geostatistical Methods for Bicarbonate Monitoring Network Optimization frontiersin.orgcfholbert.com
Method/TechniqueDescriptionApplication in Bicarbonate Monitoring
KrigingA spatial interpolation method that estimates values at unsampled locations based on a weighted average of nearby measured values. cfholbert.comUsed to create spatial maps of bicarbonate concentrations and, crucially, the variance (uncertainty) of those estimates. frontiersin.org
Variogram AnalysisModels the spatial correlation of data. It is a prerequisite for kriging. cfholbert.comCharacterizes the spatial structure of bicarbonate concentration data to inform the kriging interpolation.
Differential Evolution AlgorithmAn optimization algorithm used to find the best solution to a problem by iteratively trying to improve a candidate solution. frontiersin.orgIdentifies the optimal locations for new monitoring wells that minimize the integrated kriging variance for bicarbonate and other parameters. frontiersin.org
Objective FunctionA mathematical function whose result is to be minimized or maximized. In this context, it is typically the average kriging variance. frontiersin.orgThe optimization algorithm seeks to minimize this function to find the set of well locations that provides the largest reduction in overall uncertainty. frontiersin.org

Integration of Machine Learning Algorithms for Hydrochemical Characterization

Machine learning (ML) algorithms are transforming the field of hydrochemical characterization by providing powerful tools to classify water types, identify geochemical processes, and understand complex water quality datasets. nih.govresearchgate.net These algorithms can analyze multidimensional data to reveal patterns that define the chemical signature of this compound. nih.gov

Hydrochemical facies analysis, which classifies water based on its dominant ions, is a key area where ML is applied. nih.govmdpi.com In regions with complex geology, water-rock interactions, such as the dissolution of carbonate minerals, are primary processes controlling the hydrochemistry. researchgate.net ML models can effectively identify these processes and classify water types, such as the common Ca-HCO₃ facies. researchgate.nete3s-conferences.org

Several ML models have been used for this purpose, including Random Forest (RF), Artificial Neural Networks (ANN), Decision Trees, and Linear Regression. nih.gov In a study assessing groundwater in a coastal region, these models were used to predict a Groundwater Quality Index (GQI). nih.gov The Random Forest model demonstrated the highest predictive accuracy, with a coefficient of determination (R²) of 95%, outperforming ANN (82%), Decision Trees (81%), and Linear Regression (67%). nih.gov Unsupervised learning techniques like k-means clustering and Self-Organizing Maps (SOM) are also employed to group water samples with similar hydrochemical characteristics, providing insights into the underlying geochemical evolution. researchgate.net The integration of these advanced computational methods allows for a more objective and detailed characterization of this compound resources. researchgate.net

Table 3: Comparison of Machine Learning Models in Hydrochemical Characterization nih.gov
Machine Learning ModelPrinciple of OperationPerformance (R²) in GQI Prediction nih.govCommon Application
Random Forest (RF)An ensemble learning method that operates by constructing a multitude of decision trees at training time.0.95Classification of water types, prediction of water quality indices.
Artificial Neural Network (ANN)A computational model inspired by the structure and function of biological neural networks.0.82Modeling complex non-linear relationships between chemical parameters.
Decision TreeA model that uses a tree-like graph of decisions and their possible consequences.0.81Water quality classification and identifying key influencing parameters.
Linear Regression (LR)A linear approach to modeling the relationship between a scalar response and one or more explanatory variables.0.67Baseline modeling of relationships between hydrochemical variables.

Industrial and Environmental Management Applications of Bicarbonate Water Chemistry Non Medical

Non-Medical Industrial Synthesis and Utilization of Bicarbonate Compounds

Simulation and Optimization of Sodium Bicarbonate Production Processes

The industrial production of sodium bicarbonate is a significant chemical process, with the Solvay method being a historically dominant route. ut.ac.irmdpi.com This process involves the reaction of sodium chloride, ammonia (B1221849), carbon dioxide, and water. ut.ac.ir Modern approaches to sodium bicarbonate production focus on optimizing efficiency, yield, and sustainability through process simulation and modeling.

Computational Fluid Dynamics (CFD) simulations are increasingly employed to investigate and enhance sodium bicarbonate synthesis in industrial bubble columns. ut.ac.irut.ac.ir These models analyze the interplay of gas-liquid-solid systems, turbulence, and chemical reactions to identify optimal operating conditions. ut.ac.ir Key parameters studied include gas flow rate, liquid phase characteristics, column geometry, and reaction kinetics. ut.ac.irut.ac.ir The goal is to maximize the yield of sodium bicarbonate, ensure rapid reaction kinetics, and minimize the formation of undesirable byproducts. ut.ac.ir

Mathematical models are also developed to simulate and design processes for producing sodium bicarbonate, sometimes utilizing dilute carbon dioxide sources like flue gases. ut.ac.ir These models often incorporate mass balance equations and concepts like the Danckwerts theory for mass transfer to predict process outcomes. ut.ac.irresearchgate.net For instance, one model predicted CO2 conversion rates between 34% and 71%. ut.ac.ir

Optimization studies, such as those using Response Surface Methodology (RSM), aim to identify the ideal conditions for specific product characteristics. djes.info For example, a study using a lab-scale batch bubble column found that reaction time was the most significant factor affecting the yield of sodium bicarbonate, while temperature had the greatest impact on crystal size. djes.infodjes.info The study achieved an optimal particle size of 400 microns at a temperature of 70°C and a reaction time of 2.5 hours. djes.infodjes.info Such optimizations are crucial for improving downstream processes like filtration and drying. djes.info

Table 1: Parameters and Findings in Sodium Bicarbonate Production Simulation

Parameter StudiedFindingSource
Column Geometry (Width)Broader column width increases turbulent mass diffusivity but decreases turbulent viscosity and pH gradient. ut.ac.irut.ac.ir
Column Geometry (Height)Increasing column height can lead to higher supersaturation but lower solution concentration. ut.ac.irut.ac.ir
Gas Flow RateA factor in optimizing reaction conditions for maximum yield. ut.ac.ir
TemperatureThe most effective operating condition for controlling crystal size. djes.infodjes.info
Reaction TimeThe most effective operating condition on the yield of sodium bicarbonate. djes.infodjes.info

Novel Pathways for Bicarbonate Compound Synthesis

Research into bicarbonate compound synthesis is exploring alternative and more sustainable pathways beyond traditional methods. One area of focus is the utilization of carbon dioxide (CO2) from industrial emissions, contributing to carbon capture and utilization (CCUS) strategies. mdpi.com

A novel approach involves the reaction of sodium sulfate (B86663) with carbon dioxide and ammonia to produce sodium bicarbonate. mdpi.com This method is being investigated as a potential replacement for conventional routes. mdpi.com Another innovative technique uses a special material with copper nanoparticles to capture atmospheric CO2, which is then reacted with seawater to form sodium bicarbonate. shimico.com

Modified Solvay processes are also being developed to eliminate the need for ammonia. mdpi.com These modifications include the use of buffering additives such as calcium hydroxide (B78521) (Ca(OH)2), potassium hydroxide (KOH), and ammonium (B1175870) bicarbonate (NH4HCO3). mdpi.com Studies have shown that using NH4HCO3 with desalination brine can produce high-purity sodium bicarbonate. mdpi.com

Other research has explored the use of organic amine-containing phases to facilitate the conversion of alkali metal salts, like sodium chloride, into bicarbonates through continuous CO2 injection. google.com Furthermore, a "head space method" has been developed for the rapid and accurate field measurement of bicarbonate in brines, which is crucial for industries like upstream oil and gas. onepetro.org This method relies on measuring the pressure change from CO2 released after adding a strong acid. onepetro.org

Hyperpolarized bicarbonate can be produced indirectly through the chemical reaction of a hyperpolarized precursor, such as an alpha-keto carboxylic acid, with hydrogen peroxide. nih.gov This technique allows for the generation of hyperpolarized bioprobes that are otherwise difficult to polarize. nih.gov

Geochemical Engineering and Environmental Management Contexts

Management of Water Quality in Irrigation Systems

The presence of high concentrations of bicarbonates in irrigation water, often sourced from deep aquifers, poses significant challenges to agricultural water management. ufl.edufarmersweekly.co.za Water with a pH above 7.5 is frequently associated with elevated bicarbonate levels. ufl.edu These bicarbonates act as liming agents, leading to an increase in the pH of soil or potting media over time. irrigationtoolbox.com

High bicarbonate levels can lead to several problems in irrigation systems. The precipitation of calcium carbonate can form scale on leaves and fruit, as well as clog drip irrigation emitters and microsprinklers, reducing system efficiency. growabundant.comwaterquality.gov.au The potential for clogging is particularly high when bicarbonate concentrations exceed 120 ppm and the water pH is above 7.5. growabundant.com

Management strategies to mitigate the adverse effects of high bicarbonate water include:

Acidification: Injecting acids such as sulfuric acid or phosphoric acid into the irrigation water to neutralize the bicarbonates. ufl.eduirrigationtoolbox.com Lowering the water's pH to around 6.5 can neutralize approximately half of the bicarbonates. ufl.edu

Good Irrigation Management: Avoiding over-irrigation to minimize the total load of bicarbonates applied to the soil. irrigationtoolbox.com

Soil Amendments: Applying materials like elemental sulfur to the soil to counteract the pH-increasing effect of the irrigation water. irrigationtoolbox.com

Table 2: Bicarbonate Levels in Irrigation Water and Potential Issues

Bicarbonate Level (ppm)ClassificationPotential ProblemsSource
0-100LowGenerally no immediate issues. ufl.edu
100-180ModeratePotential for some issues over time. ufl.edu
>120HighIncreased risk of drip emitter clogging, especially with pH > 7.5. growabundant.com
180-600SevereSignificant impact on soil pH, nutrient availability, and soil structure. ufl.edu
Effects of Bicarbonate-Rich Water on Soil Physico-Chemical Properties

The application of bicarbonate-rich irrigation water can have profound and often detrimental effects on the physico-chemical properties of soil. farmersweekly.co.za The accumulation of bicarbonates contributes to an increase in soil pH. growabundant.comstriaustralia.com.au This elevated pH can, in turn, reduce the availability of essential micronutrients for plants, such as iron, manganese, and zinc. growabundant.com

Bicarbonates react with calcium in the soil, leading to the precipitation of calcium carbonate. ufl.eduictp.it This process effectively removes soluble calcium from the soil solution, which can have several consequences. ufl.edu The reduction in available calcium can impact soil structure, particularly in combination with high sodium levels. soildoctorconsulting.com

Furthermore, the accumulation of sodium from irrigation water, especially when calcium is precipitated out, can lead to soil dispersion. asabe.org This dispersion damages soil structure, reduces water infiltration rates, and increases surface water ponding. farmersweekly.co.zaasabe.org Over time, this can lead to soil compaction, increased soil strength, and a less favorable environment for root growth. farmersweekly.co.zaasabe.org For instance, a study on rugby fields irrigated with sodium bicarbonate-rich water found a significant increase in soil bulk density and a reduction in hydraulic conductivity. asabe.org

Impact on Soil Sodification and Alkalinization

The use of irrigation water with high bicarbonate concentrations is a significant factor in the processes of soil sodification and alkalinization. frontiersin.orgscielo.org.mx Sodification is the process where the concentration of sodium ions (Na+) increases on the soil's exchange complex, leading to a deterioration of soil structure. frontiersin.orgeuropa.eu Alkalinization refers to the rise in soil pH, often to levels above 8.5, due to the accumulation of sodium carbonates and bicarbonates. oxfordre.comoxfordre.com

High levels of bicarbonate in irrigation water exacerbate the sodium hazard. striaustralia.com.au Bicarbonates precipitate calcium and magnesium as carbonates, which increases the relative proportion of sodium in the soil solution. striaustralia.com.au This leads to an increase in the Sodium Adsorption Ratio (SAR), a key indicator of the sodicity hazard of water. striaustralia.com.ausoildoctorconsulting.com An adjusted SAR is often used to account for the impact of bicarbonates. soildoctorconsulting.com

The process of sodification, driven by high this compound, results in the dispersion of clay particles, which clogs soil pores. frontiersin.org This clogging severely reduces the infiltration of water and the penetration of air into the soil, limiting the availability of water and oxygen to plant roots. frontiersin.org In arid and semi-arid regions, the evaporation of water containing bicarbonates is a primary cause of these alkaline conditions. frontiersin.org The continuous use of sodic water for irrigation can lead to the formation of dense, impermeable layers within the soil profile. frontiersin.org

Remediation Strategies Involving Bicarbonate Chemistry (e.g., arsenic mobilization)

Bicarbonate (HCO₃⁻), a prevalent ion in natural water systems, plays a significant and complex role in the remediation of contaminated sites, particularly concerning the mobilization and management of arsenic. The chemistry of bicarbonate in aqueous environments can either enhance or inhibit the release of arsenic from sediments and minerals, depending on various factors such as pH, the presence of other ions, and the specific geological setting.

The interaction between bicarbonate and arsenic is of particular interest in regions where groundwater is a primary source of drinking water and is naturally rich in both bicarbonate and arsenic-bearing minerals. researchgate.netiwaponline.com Research has shown that bicarbonate ions can influence the leaching of arsenic from subsurface sediments. researchgate.net This is a critical consideration for managed aquifer recharge (MAR) operations, a technique used to replenish groundwater sources, as improper management can lead to the unintended mobilization of arsenic. rsc.orgrsc.org

One of the primary mechanisms by which bicarbonate can mobilize arsenic is through competitive displacement. Bicarbonate ions can compete with arsenate (As(V)), a common form of arsenic in oxygenated waters, for adsorption sites on the surfaces of minerals like iron oxyhydroxides. researchgate.netresearchgate.net This competition can lead to the release of adsorbed arsenic into the groundwater. Studies have demonstrated that increasing bicarbonate concentrations can lead to a higher rate of arsenic release from sediment samples under certain conditions. researchgate.netresearchgate.netresearchgate.net For instance, laboratory experiments on subsurface sediments from Bangladesh showed that sodium bicarbonate solutions could effectively extract arsenic, with leaching rates increasing over time. researchgate.net

Conversely, bicarbonate can also play a role in attenuating arsenic mobilization. In open systems that mimic shallow, unconfined aquifers, increasing bicarbonate concentrations have been observed to decrease arsenic mobilization. rsc.org This is attributed to the influence of bicarbonate on pH and the subsequent formation of iron(III) (hydr)oxide nanoparticles. rsc.org These newly formed nanoparticles provide additional surfaces for arsenic to adsorb to, thereby removing it from the solution. rsc.org However, this effect appears to be concentration-dependent, with very high bicarbonate concentrations (e.g., 10 mM) potentially leading to the formation of aqueous and surface complexes that can reduce the effectiveness of this attenuation process. rsc.org

The speciation of arsenic, which is its chemical form, is also a critical factor. Arsenite (As(III)) and arsenate (As(V)) are the two primary inorganic forms of arsenic in water. iwaponline.com Their mobility and toxicity differ, with arsenite generally being more mobile and toxic under neutral pH conditions. iwaponline.com The presence of bicarbonate can affect the removal of these different arsenic species during water treatment processes. For example, in alum coagulation, increasing bicarbonate concentrations have been shown to significantly decrease the removal of As(V) due to competitive adsorption, while having a less significant effect on As(III) removal. researchgate.netresearchgate.net

The table below summarizes findings from various studies on the effect of bicarbonate on arsenic mobilization and remediation.

Study FocusKey FindingsReference
Arsenic Mobilization from Sediments Bicarbonate leaching is a significant mechanism for arsenic mobilization from sediments, particularly in reducing aquifers. The efficiency of arsenic extraction by carbonate solutions follows the order: Na₂CO₃ > NaHCO₃ > BaCO₃ > MnCO₃. researchgate.net
Managed Aquifer Recharge (MAR) In open systems simulating shallow aquifers, increasing bicarbonate concentrations (from 0.01 mM to 1.0 mM) decreased arsenic mobilization by promoting the formation of iron(III) (hydr)oxide nanoparticles that adsorb arsenic. However, at higher concentrations (10 mM), this effect was less pronounced. rsc.orgrsc.org
Coagulation Treatment During alum coagulation for water treatment, increased bicarbonate/alkalinity significantly decreased the removal of arsenate (As(V)) due to competitive adsorption. The effect on arsenite (As(III)) removal was not as significant. researchgate.netresearchgate.net
Competitive Ion Displacement Bicarbonate can compete with arsenic for adsorption sites on mineral surfaces, such as iron oxyhydroxides, leading to the release of arsenic into the water. researchgate.netresearchgate.netsemanticscholar.org
pH Influence Bicarbonate can influence the pH of the water, which in turn affects arsenic speciation and mobility. Arsenite is more mobile in acidic to neutral pH, while arsenate is more prevalent and tends to adsorb more strongly in neutral to slightly alkaline conditions. iwaponline.comrsc.org

The complex role of bicarbonate in arsenic mobilization highlights the importance of carefully considering local hydrogeochemical conditions when designing and implementing remediation strategies for arsenic-contaminated sites.

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